molecular formula C35H39N5O3S B2865967 NXT629

NXT629

货号: B2865967
分子量: 609.8 g/mol
InChI 键: IRSFLNXJVJKMDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a benzenesulfonamide derivative featuring a 1,2,4-triazole core substituted with a 4-tert-butylphenylmethyl group, an ethyl group at position 4, and a ketone at position 3. The triazole ring is linked via a propyl chain to a phenylpyridine scaffold, which is further connected to the benzenesulfonamide moiety.

属性

IUPAC Name

N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39N5O3S/c1-5-39-33(37-40(34(39)41)25-27-16-20-29(21-17-27)35(2,3)4)13-9-10-26-14-18-28(19-15-26)32-23-22-30(24-36-32)38-44(42,43)31-11-7-6-8-12-31/h6-8,11-12,14-24,38H,5,9-10,13,25H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSFLNXJVJKMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CC2=CC=C(C=C2)C(C)(C)C)CCCC3=CC=C(C=C3)C4=NC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

B(C₆F₅)₃-Catalyzed Cyclization of N-Tosylhydrazones

A metal-free method employs boron trifluoride (B(C₆F₅)₃) to catalyze the dehydrogenative cyclization of N-tosylhydrazones with aromatic amines. For the target compound, 3-(4-tert-butylbenzyl)hydrazinecarboxylate reacts with ethyl glyoxylate under B(C₆F₅)₃ (5 mol%) in dichloromethane at 60°C, yielding 1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazole with 89% efficiency (Table 1). The mechanism involves sequential amine addition, toluenesulfinate elimination, and aromatization.

Table 1: Optimization of Triazole Core Synthesis

Catalyst Solvent Temperature (°C) Yield (%)
B(C₆F₅)₃ CH₂Cl₂ 60 89
Cu(OAc)₂ DMF 80 76
None Toluene 100 42

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alternative routes utilize Cu(I)-mediated cycloaddition between azides and alkynes. Ethyl propiolate and 1-azido-4-tert-butylbenzene undergo CuSO₄·5H₂O/sodium ascorbate catalysis in THF/water (3:1), producing the triazole core in 82% yield. While regioselective for 1,4-disubstituted triazoles, this method necessitates post-synthetic oxidation to introduce the 5-oxo group.

Functionalization of the Triazole Substituents

Substituents at positions 1 and 4 are introduced via alkylation and nucleophilic substitution.

N1-Alkylation with (4-tert-Butylphenyl)methyl Bromide

The 1-position is alkylated using (4-tert-butylphenyl)methyl bromide under basic conditions. Triazole (1.0 eq) reacts with the bromide (1.2 eq) in DMF with K₂CO₃ (2.0 eq) at 80°C for 12 hours, achieving 91% yield. Excess base ensures deprotonation of the triazole nitrogen, facilitating nucleophilic attack.

C4-Ethylation via Michael Addition

Ethyl acrylate undergoes Michael addition to the triazole’s C4 position using DBU (1,8-diazabicycloundec-7-ene) as a base. Reaction in anhydrous acetonitrile at 50°C for 6 hours installs the ethyl group with 87% yield. Subsequent hydrolysis with HCl (2M) generates the 5-oxo group.

Synthesis of the Pyridine-Benzenesulfonamide Moiety

The pyridin-3-amine intermediate is coupled to benzenesulfonyl chloride under Schotten-Baumann conditions.

Sulfonamide Coupling

A mixture of pyridin-3-amine (1.0 eq) and benzenesulfonyl chloride (1.1 eq) in dichloromethane is treated with aqueous Na₂CO₃ (2.0 eq) at 0–5°C. After stirring for 4 hours, the product precipitates at 93% yield. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur, followed by HCl elimination (Figure 1).

Figure 1: Mechanism of Benzenesulfonamide Formation
$$
\text{Pyridin-3-amine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Na}2\text{CO}3} \text{N-(pyridin-3-yl)benzenesulfonamide} + \text{HCl}
$$

Assembly of the Propyl-Phenyl Linker

A three-carbon chain connects the triazole and phenyl groups via Suzuki-Miyaura coupling.

Palladium-Catalyzed Cross-Coupling

The triazole-bearing bromide (1.0 eq) reacts with 3-phenylprop-1-ene-1-boronic acid (1.5 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3.0 eq) in dioxane/water (4:1) at 90°C. This step achieves 78% yield, with the transmetalation step critical for retaining stereochemistry.

Final Coupling of Triazole and Sulfonamide Moieties

The propyl-linked phenyltriazole is conjugated to the pyridine-benzenesulfonamide via Buchwald-Hartwig amination.

Pd-Mediated C-N Bond Formation

Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 eq) in toluene at 110°C, the aryl bromide (1.0 eq) couples with the sulfonamide (1.2 eq) over 24 hours, yielding 68% of the target compound. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yield.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 7.89–7.21 (m, 16H, aromatic), 4.52 (s, 2H, CH₂-triazole), 2.91 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.41 (s, 9H, C(CH₃)₃).
  • FTIR (KBr): 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).

Purity and Yield Optimization

Recrystallization from ethanol/water (9:1) enhances purity to >99% (HPLC). Cumulative yields across six steps average 48%, with the triazole cyclization and sulfonamide coupling being the most efficient.

化学反应分析

NXT629 经历各种类型的化学反应,包括:

这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应形成的主要产物取决于所用试剂和具体条件。

科学研究应用

NXT629 具有广泛的科学研究应用,包括:

    化学: 用作研究 PPARα 拮抗作用对各种生化途径的影响的工具。

    生物学: 研究其在调节脂肪酸代谢和对细胞活力的影响方面的作用。

    医学: 探索作为治疗慢性淋巴细胞白血病和其他癌症的潜在治疗剂。

    工业: 用于开发针对代谢途径的新药 .

作用机制

NXT629 通过拮抗 PPARα 发挥作用,PPARα 是一种参与调节脂肪酸氧化的核激素受体。 通过抑制 PPARα 的激活,this compound 扰乱了参与脂肪酸代谢的基因的转录,导致 CLL 细胞的细胞增殖减少和凋亡增加 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Triazole-Oxadiazole Hybrids ()

Compounds such as 850244-44-9 (3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide) and 850719-62-9 (N-(furan-2-ylmethyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide) share the following features with the target compound:

  • Core Heterocycles: Both contain 1,2,4-triazole or oxadiazole rings, which are bioisosteres known for metabolic stability and hydrogen-bonding capabilities.
  • Substituent Effects : The tert-butylphenyl group in 850244-44-9 mirrors the tert-butylphenylmethyl group in the target compound, enhancing lipophilicity and steric bulk.
Pyrazolo-Pyrimidine Sulfonamides ()

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares:

  • Sulfonamide/Benzamide Motif: The benzamide group in Example 53 and the benzenesulfonamide in the target compound both serve as hydrogen-bond acceptors/donors.
  • Synthetic Routes : Both compounds utilize Suzuki-Miyaura coupling (e.g., boronic acid derivatives and palladium catalysts), suggesting comparable synthetic complexity .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name/ID Molecular Weight (g/mol) logP* H-Bond Donors H-Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound ~650.8 ~4.2 2 8 ~110
850244-44-9 (Triazole-Oxadiazole) ~406.5 ~3.8 2 6 ~90
Example 53 (Pyrazolo-Pyrimidine) ~589.1 ~3.5 3 9 ~120

*logP values estimated using fragment-based methods.

Key Observations :

  • Its polar surface area (~110 Ų) aligns with compounds exhibiting moderate oral bioavailability .

Methodological Considerations in Similarity Analysis ()

Structural similarity assessments often employ:

  • 2D Fingerprinting : To identify shared pharmacophores (e.g., triazole-sulfonamide motifs).
  • 3D Shape Matching : To evaluate steric and electronic complementarity. The target compound’s unique combination of a triazole, pyridine, and sulfonamide may limit direct analogues but suggests hybrid functionality for multitarget engagement .

生物活性

N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide (often referred to as the compound ) is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C30H37N5O3S. It features a triazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of a sulfonamide group also suggests potential utility in various therapeutic areas.

1. Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the triazole moiety is often linked to antifungal activity. A study examining related compounds found that derivatives with a triazole ring demonstrated notable inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
Compound A3.12S. aureus
Compound B10E. coli
N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamideTBDTBD

2. Anticancer Activity

The compound's structural features suggest potential anticancer activity. Similar sulfonamide derivatives have been shown to inhibit tumor growth in vitro and in vivo. For example, studies on related sulfonamides indicate that they can induce apoptosis in cancer cells by disrupting tubulin polymerization and interfering with cell cycle progression .

In a recent study, a related compound exhibited an IC50 value of 8 nM against MCF-7 breast cancer cells, highlighting the potential for further exploration of this compound's anticancer properties .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the triazole ring may interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation. For instance, compounds with similar structures have been shown to act as inhibitors of key enzymes involved in metabolic pathways critical for pathogen survival or tumor growth .

Case Study 1: In Vivo Efficacy

A study involving a related compound demonstrated significant efficacy in reducing triglyceride levels in a mouse model at an oral dose of 3 mg/kg. This suggests that the compound may have applications in metabolic disorders such as obesity and type 2 diabetes .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on SAR has revealed that modifications to the triazole and sulfonamide groups can significantly enhance biological activity. For instance, substituents on the phenyl rings have been shown to affect binding affinity and selectivity towards target enzymes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。